![molecular formula C25H25ClN2O3 B566216 N-[3-[[4-(Chlormethyl)benzoyl]amino][1,1'-Biphenyl]-4-yl]carbamsäure-tert-Butylester CAS No. 1003316-10-6](/img/structure/B566216.png)
N-[3-[[4-(Chlormethyl)benzoyl]amino][1,1'-Biphenyl]-4-yl]carbamsäure-tert-Butylester
Übersicht
Beschreibung
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is a complex organic compound with a unique structure that includes a carbamate group, a biphenyl moiety, and a chloromethylphenyl group
Wissenschaftliche Forschungsanwendungen
Research has indicated that compounds similar to N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester exhibit various biological activities:
Anticancer Activity
Studies suggest that this compound may interact with key molecular targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
The compound has demonstrated activity against protozoan parasites, including Toxoplasma gondii and Leishmania donovani. Structure-activity relationship studies indicate that modifications to the benzoyl and carbamate groups can enhance potency against these pathogens .
Case Study 1: Antiparasitic Activity
In a study evaluating a series of benzoyl derivatives, N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester was tested against T. gondii. The results indicated significant antiparasitic activity, suggesting that the compound could be developed into a therapeutic agent for treating toxoplasmosis .
Case Study 2: Anticancer Research
Another investigation focused on the inhibition of CDKs by compounds structurally related to N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester. The findings revealed that these compounds could effectively reduce tumor cell proliferation in vitro, highlighting their potential as anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction to form the biphenyl structure, followed by chloromethylation and subsequent carbamate formation using tert-butyl carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of the corresponding amine and alcohol.
Wirkmechanismus
The mechanism of action of N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar functional groups.
Biphenyl derivatives: Compounds with a biphenyl core structure.
Chloromethylphenyl derivatives: Compounds with a chloromethylphenyl group.
Uniqueness
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biologische Aktivität
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester (CAS Number: 1003316-10-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₂₅H₂₅ClN₂O₃
- Molecular Weight : 436.93 g/mol
- Structure : The compound features a biphenyl moiety linked to a carbamic acid derivative, which is modified with a chloromethyl group and a tert-butyl ester. Its structure can be represented using the following SMILES notation:
The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to play crucial roles in regulating gene expression by modifying chromatin structure, thereby influencing various cellular processes including apoptosis, differentiation, and proliferation.
Key Biological Activities
- Anticancer Properties : Research indicates that compounds similar to N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester exhibit anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. The compound acts on specific pathways involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may also possess neuroprotective properties, potentially aiding in conditions like Huntington's disease by modulating pathways associated with neuronal survival and function.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds or analogs:
- Study 1 : In vitro assays demonstrated that compounds with similar structures inhibited HDAC activity with IC50 values in the low micromolar range. These compounds effectively reduced the viability of cancer cell lines such as HeLa and MCF-7.
- Study 2 : A structure-activity relationship (SAR) analysis revealed that modifications on the biphenyl ring significantly influenced the potency of HDAC inhibition. For instance, substituents at specific positions enhanced selectivity towards HDAC1 and HDAC2.
Compound | IC50 (µM) | Target Enzyme | Cell Line Tested |
---|---|---|---|
Compound A | 0.5 | HDAC1 | HeLa |
Compound B | 0.8 | HDAC2 | MCF-7 |
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester | TBD | TBD | TBD |
Safety and Toxicology
Preliminary toxicity assessments indicate that while N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Notably, the compound's potential cardiotoxicity due to hERG channel inhibition should be investigated in future research.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]-4-phenylphenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O3/c1-25(2,3)31-24(30)28-21-14-13-20(18-7-5-4-6-8-18)15-22(21)27-23(29)19-11-9-17(16-26)10-12-19/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBNZJSDQOEXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.